
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one is a chiral compound with a unique structure that includes an oxolanone ring and a benzodioxole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one typically involves the following steps:
Formation of the Oxolanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzodioxole Moiety: This step often involves coupling reactions using reagents like benzodioxole derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The benzodioxole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one: shares similarities with other oxolanone and benzodioxole derivatives.
This compound: is unique due to its specific chiral configuration and the presence of both the oxolanone ring and benzodioxole moiety.
Uniqueness
- The combination of the oxolanone ring and benzodioxole moiety in a chiral configuration gives this compound unique chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
91478-32-9 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
(4R,5R)-4-acetyl-5-(1,3-benzodioxol-5-yl)oxolan-2-one |
InChI |
InChI=1S/C13H12O5/c1-7(14)9-5-12(15)18-13(9)8-2-3-10-11(4-8)17-6-16-10/h2-4,9,13H,5-6H2,1H3/t9-,13-/m0/s1 |
InChI-Schlüssel |
WRGIYQRORHRMLB-ZANVPECISA-N |
Isomerische SMILES |
CC(=O)[C@@H]1CC(=O)O[C@H]1C2=CC3=C(C=C2)OCO3 |
Kanonische SMILES |
CC(=O)C1CC(=O)OC1C2=CC3=C(C=C2)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


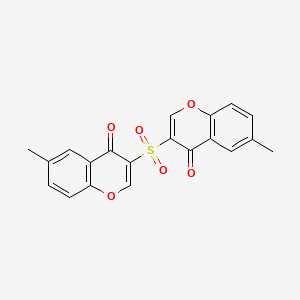
![(6E)-4-Chloro-6-{[(1,3-dihydro-2H-benzimidazol-2-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14355157.png)
![2-(4-Bromo-2-nitrophenyl)-1-[4-(4-bromophenoxy)phenyl]ethan-1-one](/img/structure/B14355171.png)
![N-[2-(Pentafluorophenoxy)phenyl]acetamide](/img/structure/B14355176.png)
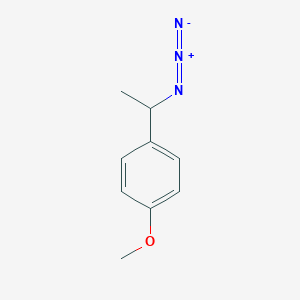

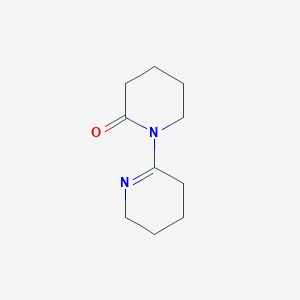
![Methyl bicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14355198.png)


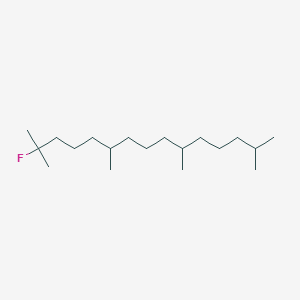
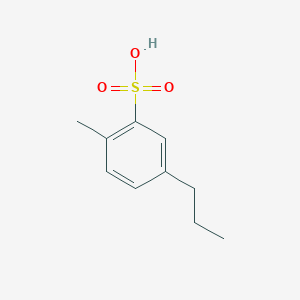

![N-{1-[2-(Dimethylamino)ethoxy]propan-2-YL}decanamide](/img/structure/B14355231.png)
